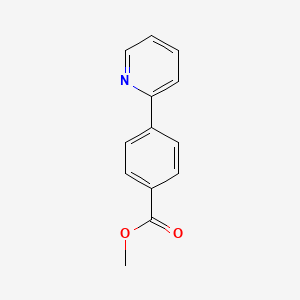
Methyl-4-(pyridin-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 4-(pyridin-2-YL)benzoate” is a chemical compound with the CAS Number: 98061-21-3 . It has a molecular weight of 213.24 and its IUPAC name is methyl 4-(2-pyridinyl)benzoate . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(pyridin-2-YL)benzoate” is C13H11NO2 . The InChI code is 1S/C13H11NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h2-9H,1H3 and the InChI key is WNUOEXYOJHXGAX-UHFFFAOYSA-N . The Canonical SMILES is COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 .
Physical And Chemical Properties Analysis
“Methyl 4-(pyridin-2-YL)benzoate” has a molecular weight of 213.23 g/mol . It has a XLogP3 value of 2.9 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 213.078978594 g/mol . The topological polar surface area is 39.2 Ų and it has a heavy atom count of 16 .
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Eigenschaften
Methyl-4-(pyridin-2-yl)benzoat: Derivate wurden auf ihre nichtlinearen optischen (NLO) Eigenschaften untersucht. Diese Eigenschaften sind entscheidend für Anwendungen wie optisches Rechnen, optische Phasenkonjugation, rein optisches Schalten (AOS) und Holographie . Die Fähigkeit der Verbindung, mit Laserstrahlen zu interagieren und Beugungsmuster zu erzeugen, ist von besonderem Interesse bei der Entwicklung von Materialien mit hohen NLO-Eigenschaften dritter Ordnung und ultraschnellen Ansprechzeiten .
Antibakterielle und antivirale Aktivität
Verbindungen, die den Pyridinkern enthalten, wie This compound, sind für ihre antibakterielle und antivirale Aktivität bekannt. Diese Verbindungen können mit bestimmten Proteinen interagieren, was ihre Selektivität für die Zielsetzung von Mikroben und Viren bestimmt. Dies macht sie wertvoll bei der Suche nach neuen Behandlungen gegen lebensbedrohliche Krankheiten, einschließlich derer, die durch arzneimittelresistente Stämme verursacht werden .
Antileukämiezellen
Derivate von This compound wurden in der Erkennung von Aktivität als Antileukämiezellen verwendet, insbesondere gegen neoplastische Stammzellleukämie. Die Verbindung dient als Vorläufer bei der Herstellung von Pyrimidinamin-Derivaten, die auf ihr Potenzial als therapeutische Mittel untersucht werden.
Immunsuppressive Aktivität
Die Pyridinylgruppe in This compound wurde in Verbindungen eingebaut, die auf ihre immunsuppressive Aktivität untersucht werden. Diese Verbindungen können als Leitstrukturen bei der Entwicklung neuer Immunsuppressiva untersucht werden, die für die Behandlung von Autoimmunerkrankungen und bei Organtransplantationen unerlässlich sind .
Synthese von Azofarbstoffen
This compound: ist an der Synthese von Azofarbstoffen beteiligt. Azoverbindungen sind aufgrund ihrer leuchtenden Farben und Anwendungen bei der Färbung von Textilien und in der kolorimetrischen Analyse von großem Interesse. Die strukturellen Merkmale dieser organischen Verbindungen, wie aromatische Ringe und Azo-Bindungen, tragen zu ihren Farbeigenschaften bei .
Verbesserung der Wasserlöslichkeit in der pharmazeutischen Chemie
In der pharmazeutischen Chemie wird der Pyridinkern verwendet, um die Wasserlöslichkeit von Verbindungen zu verbessern, da er eine schlechte Basizität aufweist. Dies ist besonders wichtig, um die Bioverfügbarkeit von Arzneimitteln zu erhöhen. This compound kann modifiziert werden, um die Löslichkeit und damit die Wirksamkeit des Arzneimittels zu verbessern .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-pyridin-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUOEXYOJHXGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391768 | |
| Record name | Methyl 4-pyridin-2-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98061-21-3 | |
| Record name | Benzoic acid, 4-(2-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98061-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-pyridin-2-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

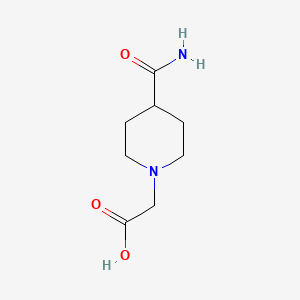
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)
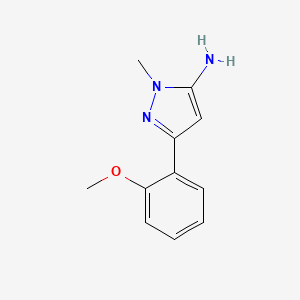

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)
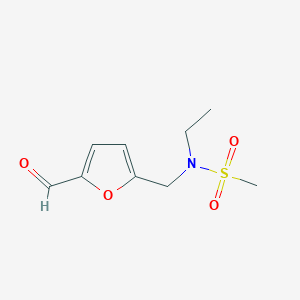
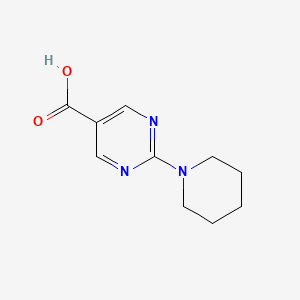
![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)
![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)
![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)
![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)
![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)
![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)
